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molecular formula C15H27BrO2 B1213263 11-Bromoundecyl methacrylate CAS No. 33795-49-2

11-Bromoundecyl methacrylate

Cat. No. B1213263
M. Wt: 319.28 g/mol
InChI Key: MBGPMDXXPUWUIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05441731

Procedure details

Methyl methacrylate (1.15 L, stabilised with 50 ppm of BHT), 11-bromoundecanol (200 g, 0.8 mole) and titanium tetraisopropoxide (11.4 g, 0.04 mole) are mixed together. A constant slow stream of dry air is bubbled through the reaction mixture during the reaction. The reaction mixture is heated under gentle reflux for 1 hour (internal temperature 90°). After this reflux period the methyl methacrylate/methanol azeotrope is removed under atmospheric distillation. During this time the internal temperature rises to 104° and the temperature at the still head rises from 65° to 101° (a total of 550 ml of distillate is collected). The reaction mixture is then cooled to 40° and quenched with water (1.5 ml, 2 equiv. based on titanium tetraisopropoxide). The resulting mixture is stirred for 3 hours then treated with celite (20 g). After stirring for a further 10 minutes the reaction mixture is filtered through a pad of celite. The filter pad is washed with methyl methacrylate (50 ml). The filtrate and wash are combined and distilled under vacuum (4-10 mmHg) at room temperature, then at 50°-60° to remove last traces of methyl methacrylate. During distillation a slow stream of dry air is bubbled through the residue in the distillation vessel. The product, 11-bromoundecyl methacrylate (233 g, 91% yield) is obtained as a pale yellow oil.
Quantity
1.15 L
Type
reactant
Reaction Step One
Quantity
200 g
Type
reactant
Reaction Step One
Quantity
11.4 g
Type
catalyst
Reaction Step One
Name
Quantity
1.5 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([O:6][CH3:7])(=[O:5])[C:2]([CH3:4])=[CH2:3].[Br:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18]CO.O>CC(C)[O-].CC(C)[O-].CC(C)[O-].CC(C)[O-].[Ti+4]>[C:1]([O:6][CH2:7][CH2:18][CH2:17][CH2:16][CH2:15][CH2:14][CH2:13][CH2:12][CH2:11][CH2:10][CH2:9][Br:8])(=[O:5])[C:2]([CH3:4])=[CH2:3] |f:3.4.5.6.7|

Inputs

Step One
Name
Quantity
1.15 L
Type
reactant
Smiles
C(C(=C)C)(=O)OC
Name
Quantity
200 g
Type
reactant
Smiles
BrCCCCCCCCCCCO
Name
Quantity
11.4 g
Type
catalyst
Smiles
CC([O-])C.CC([O-])C.CC([O-])C.CC([O-])C.[Ti+4]
Step Two
Name
Quantity
1.5 mL
Type
reactant
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
The resulting mixture is stirred for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A constant slow stream of dry air is bubbled through the reaction mixture during the reaction
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is heated
TEMPERATURE
Type
TEMPERATURE
Details
under gentle reflux for 1 hour (internal temperature 90°)
Duration
1 h
CUSTOM
Type
CUSTOM
Details
After this reflux period the methyl methacrylate/methanol azeotrope is removed under atmospheric distillation
CUSTOM
Type
CUSTOM
Details
rises to 104°
DISTILLATION
Type
DISTILLATION
Details
the temperature at the still head rises from 65° to 101° (a total of 550 ml of distillate is collected)
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is then cooled to 40°
ADDITION
Type
ADDITION
Details
then treated with celite (20 g)
STIRRING
Type
STIRRING
Details
After stirring for a further 10 minutes the reaction mixture
Duration
10 min
FILTRATION
Type
FILTRATION
Details
is filtered through a pad of celite
WASH
Type
WASH
Details
The filter pad is washed with methyl methacrylate (50 ml)
WASH
Type
WASH
Details
The filtrate and wash
DISTILLATION
Type
DISTILLATION
Details
distilled under vacuum (4-10 mmHg) at room temperature
CUSTOM
Type
CUSTOM
Details
at 50°-60° to remove last traces of methyl methacrylate
DISTILLATION
Type
DISTILLATION
Details
During distillation a slow stream of dry air
CUSTOM
Type
CUSTOM
Details
is bubbled through the residue in the distillation vessel

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C(C(=C)C)(=O)OCCCCCCCCCCCBr
Measurements
Type Value Analysis
AMOUNT: MASS 233 g
YIELD: PERCENTYIELD 91%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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